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Compound of Interest

Compound Name: 2-Bromo-3,4,6-trifluoroaniline

Cat. No.: B074565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-3,4,6-trifluoroaniline (CAS No: 1481-21-6). The information presented

herein is intended to support research and development activities by offering detailed spectral

data and the methodologies for their acquisition. This guide includes tabulated summaries of

quantitative data for easy reference and comparison, detailed experimental protocols, and a

visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Bromo-3,4,6-
trifluoroaniline.

Mass Spectrometry (MS)
Table 1: Key Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₆H₃BrF₃N PubChem[1]

Molecular Weight 225.99 g/mol PubChem[1]

Ionization Mode Electron Ionization (EI) Implied from GC-MS

Major Peaks (m/z)

Base Peak 227 PubChem[1]

Second Highest Peak 225 PubChem[1]

Third Highest Peak 119 PubChem[1]

Note: The presence of isotopic peaks at m/z 225 and 227 is characteristic of a compound

containing one bromine atom.

Unfortunately, despite extensive searching of publicly available databases and chemical

supplier information, the specific, quantitative peak lists for ¹H NMR, ¹³C NMR, and IR

spectroscopy for 2-Bromo-3,4,6-trifluoroaniline were not available in the retrieved search

results. The data is indicated to be held by entities such as Sigma-Aldrich and the NIST

database, but is not publicly disclosed in the provided search snippets.[1] For researchers

requiring this detailed data, it is recommended to directly consult the spectral data provided by

the supplier upon purchase or to perform the spectroscopic analysis in-house.

Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of the spectroscopic

data presented. These represent standard methodologies and can be adapted based on the

specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Methodology:

Sample Preparation:
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Accurately weigh approximately 5-10 mg of 2-Bromo-3,4,6-trifluoroaniline.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse

sequence, acquisition time, relaxation delay, and number of scans.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b074565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Background Spectrum:

Acquire a background spectrum of the empty ATR crystal to account for atmospheric and

instrumental interferences.

Sample Analysis:

Place a small amount of solid 2-Bromo-3,4,6-trifluoroaniline onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Bromo-3,4,6-trifluoroaniline in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC-MS System Setup:
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Gas Chromatograph:

Install a suitable capillary column (e.g., a non-polar or medium-polarity column).

Set the oven temperature program to ensure good separation and peak shape. A typical

program might start at a low temperature, ramp up to a higher temperature, and then

hold.

Set the injector temperature and use a suitable injection mode (e.g., split or splitless).

Use helium as the carrier gas at a constant flow rate.

Mass Spectrometer:

Use Electron Ionization (EI) at a standard energy of 70 eV.

Set the mass range for scanning (e.g., m/z 40-400).

Tune the mass spectrometer to ensure accurate mass assignments.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be separated from the solvent and any impurities in the GC column

and then enter the mass spectrometer.

The mass spectrometer will record the mass spectra of the eluting components.

Data Analysis:

Identify the peak corresponding to 2-Bromo-3,4,6-trifluoroaniline in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Spectroscopic Analysis Workflow
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The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 2-Bromo-3,4,6-trifluoroaniline.
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3,4,6-trifluoroaniline:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074565#spectroscopic-data-for-2-bromo-3-4-6-
trifluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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